2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid
Overview
Description
“2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) with chlorine, fluorine, and methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the amino group, and the carboxylic acid group. The chlorine, fluorine, and methoxy substituents on the phenyl ring would also significantly influence the compound’s properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and the presence of the halogens and the methoxy group on the phenyl ring .
Scientific Research Applications
Asymmetric Synthesis and Chemical Modification
A study by Monclus, Masson, and Luxen (1995) outlines the asymmetric synthesis of related fluoro- and hydroxy-substituted propanoic acids. This process includes key steps like synthesizing benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).
Constituent Amino Acids in Toxins
Shimohigashi, Lee, and Izumiya (1976) investigated the preparation of L-forms of amino acids, including 2-amino-5-phenylpentanoic acid, which are constituent amino acids in AM-toxins. Their study emphasizes the importance of these amino acids in biological toxins (Shimohigashi, Lee, & Izumiya, 1976).
Antibacterial Agents
Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, including structures similar to 2-amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid, to study their antibacterial activity. This work demonstrates the potential use of such compounds in developing new antibacterial agents (Egawa et al., 1984).
Modification of Polymeric Materials
Aly and El-Mohdy (2015) explored the functional modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This study highlights the application in enhancing the properties of polymeric materials for potential medical applications (Aly & El-Mohdy, 2015).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
Subudhi and Sahoo (2011) synthesized novel amino acid conjugates to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. Their research provides insight into the therapeutic potential of these compounds in treating various ailments (Subudhi & Sahoo, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-16-8-3-2-6(12)5(9(8)11)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCVZWPZVUFAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-61-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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